molecular formula C16H31NO2S2 B13793147 3-(Dodecylcarbamothioylsulfanyl)propanoic acid CAS No. 6317-13-1

3-(Dodecylcarbamothioylsulfanyl)propanoic acid

Katalognummer: B13793147
CAS-Nummer: 6317-13-1
Molekulargewicht: 333.6 g/mol
InChI-Schlüssel: JZGXHXBFKQVVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is a chemical compound with a unique structure that includes a dodecyl group, a carbamothioyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with dodecyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioylsulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dodecylcarbamothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The propanoic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Esters.

Wissenschaftliche Forschungsanwendungen

3-(Dodecylcarbamothioylsulfanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the dodecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other lipid-rich environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid

Uniqueness

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is unique due to the presence of the dodecyl group, which imparts distinct lipophilic properties. This feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.

Eigenschaften

CAS-Nummer

6317-13-1

Molekularformel

C16H31NO2S2

Molekulargewicht

333.6 g/mol

IUPAC-Name

3-(dodecylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C16H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-13-17-16(20)21-14-12-15(18)19/h2-14H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

JZGXHXBFKQVVSM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=S)SCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.